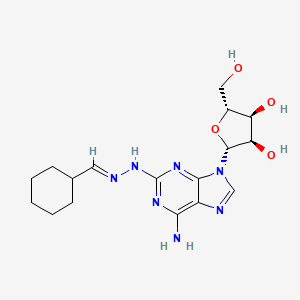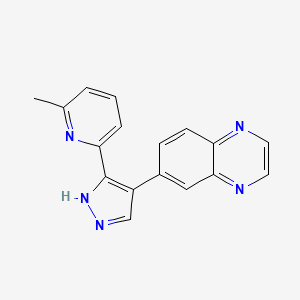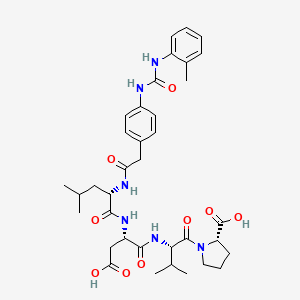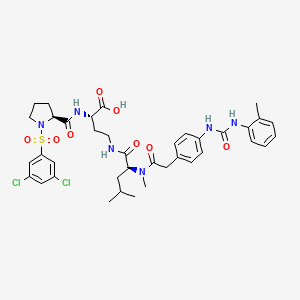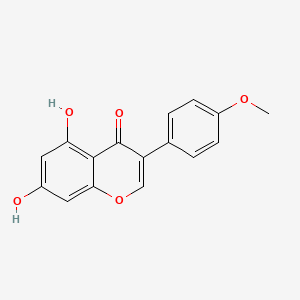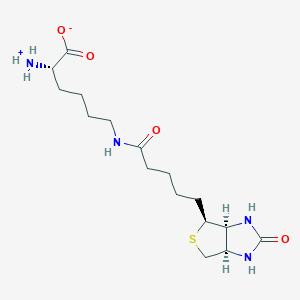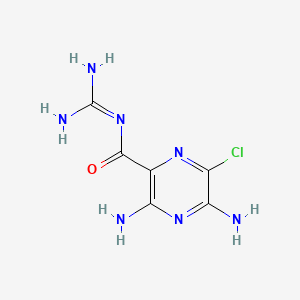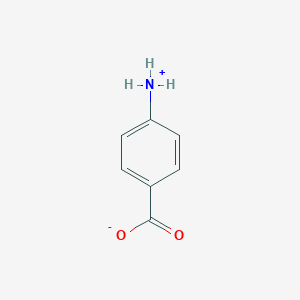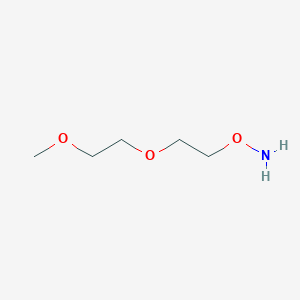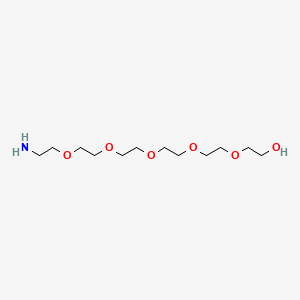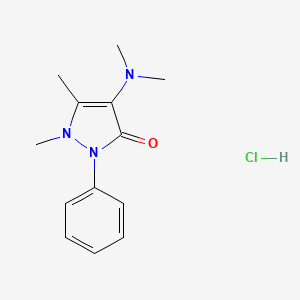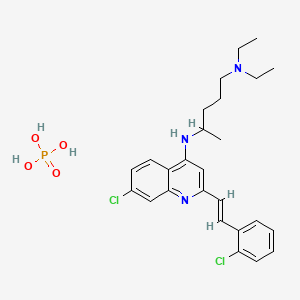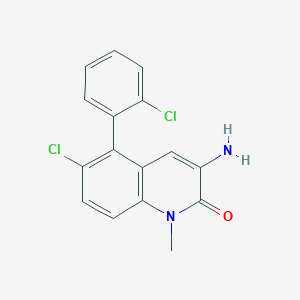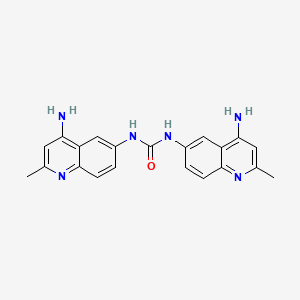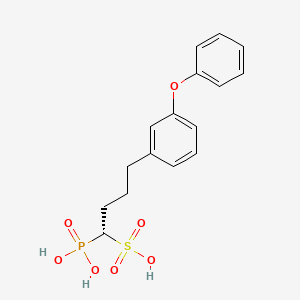
Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-187745 is a squalene synthase inhibitor.
Applications De Recherche Scientifique
Organohypervalent Iodine Reagents
- Application : Utilization in α-Methylphosphonylations and α-Diphenyl- and α-Dimethylphosphinylations.
- Details : Compounds derived from reactions involving iodosobenzene and various phosphonic acids, including phenyl methylphosphonic acid, effectively introduce corresponding phosphonate or phosphinate groups α- to ketone and ester carbonyl groups. This demonstrates potential utility in organic synthesis and material science (Moriarty et al., 1997).
Dispersion of Ultrafine Powders
- Application : Utilization in dispersing alpha-alumina ultrafine powder suspensions.
- Details : 2-Phosphonobutane-1,2,4-tricarboxylic acid (PBTCA) shows effectiveness as an electrostatic dispersant for concentrated alpha-alumina ultrafine powder suspensions, highlighting its potential in materials engineering (Pénard et al., 2005).
Palladium(II) Complexes
- Application : Synthesis and study of palladium (II) complexes.
- Details : Complexes of diethyl and dibutyl esters of various phosphonic acids, including [alpha-(4-benzeneazoanilino)-N-benzyl] phosphonic acid, have been synthesized and found to exhibit cytostatic activity against tumor cell lines, indicating potential in medicinal chemistry (Ćurić et al., 1996).
Epoxyalcohol Synthesis
- Application : Synthesis of alpha, beta-epoxysulfonic acids as potential inhibitors.
- Details : Derivatives of alpha, beta-epoxysulfonic acids, related to monobactams, have been prepared using phosphonate reagents. This highlights its potential use in developing enzyme inhibitors (Carretero et al., 1990).
Synthesis of Vinylphosphonates
- Application : Synthesis and utilization of alpha-functionalized vinylphosphonates.
- Details : Beta-hetero-substituted vinylphosphonates have been synthesized, demonstrating the compound's potential in the creation of various phosphonate-based organic compounds (Kouno et al., 1998).
Catalytic Asymmetric Synthesis
- Application : Synthesis of α-Amino phosphonates.
- Details : Catalytic asymmetric hydrophosphonylation to imines using lanthanoid-potassium-BINOL complexes indicates potential applications in designing enzyme inhibitors (Sasai et al., 1995).
Zinc Phosphono-amino-carboxylates
- Application : Synthesis and characterization in framework structures.
- Details : Utilization of α-amino acids to link zinc atoms in three-dimensional structures where the phosphonic and carboxylic oxygen atoms coordinate to the metal (Hartman et al., 2000).
Propriétés
Numéro CAS |
157126-18-6 |
|---|---|
Nom du produit |
Benzenebutanesulfonic acid, 3-phenoxy-alpha-phosphono-, (alphaS)- |
Formule moléculaire |
C16H19O7PS |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(1S)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid |
InChI |
InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m0/s1 |
Clé InChI |
RCGCZPXSRLLKCK-INIZCTEOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@@H](P(=O)(O)O)S(=O)(=O)O |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O |
Apparence |
Solid powder |
Autres numéros CAS |
157126-18-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BMS187745; BMS 187745 BMS-187745 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



